![molecular formula C19H18FN3O4S B2627488 4-(benzylsulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 923413-89-2](/img/structure/B2627488.png)
4-(benzylsulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(benzylsulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a member of the oxadiazole family and has been shown to have interesting biological properties. In
Scientific Research Applications
Analgesic and Anti-inflammatory Properties
4-(benzylsulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)butanamide and its analogs have been explored for their potential analgesic and anti-inflammatory properties. Studies have indicated that certain analogs in this class can exhibit significant anti-inflammatory effects and analgesic activity, comparable to clinically relevant anti-inflammatory drugs, without impairing motor coordination in animal models. This suggests their potential utility in treating conditions requiring analgesic and anti-inflammatory intervention without the common side effects associated with traditional treatments (Kamiński et al., 2015).
Neuroprotective Effects
The compound has been studied for its neuroprotective effects, particularly in models of neuronal injury and neurodegenerative diseases. Research indicates that certain butanamide derivatives can inhibit specific enzymes implicated in neuronal damage, suggesting potential therapeutic applications for stroke and other conditions characterized by neuronal injury (Kamanaka et al., 2004).
Anticonvulsant Activity
Derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity, showing promising results in preclinical seizure models. This highlights their potential as novel antiepileptic drugs, with some derivatives demonstrating broad-spectrum activity across different seizure models and a favorable safety profile compared to existing antiepileptic drugs (Kamiński et al., 2015).
Cognitive and Psychiatric Applications
Exploration into the cognitive and psychiatric applications of this chemical class has revealed potential effects on serotonin and dopamine receptors, suggesting possible therapeutic roles in the treatment of CNS disorders. Compounds within this class have demonstrated antidepressant-like and pro-cognitive properties in animal models, indicating their potential utility in addressing complex psychiatric and neurological conditions (Canale et al., 2016).
properties
IUPAC Name |
4-benzylsulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c20-16-10-8-15(9-11-16)18-22-23-19(27-18)21-17(24)7-4-12-28(25,26)13-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXDAHUMKNCCTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzylsulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.